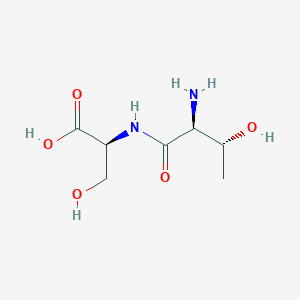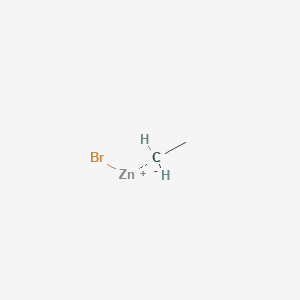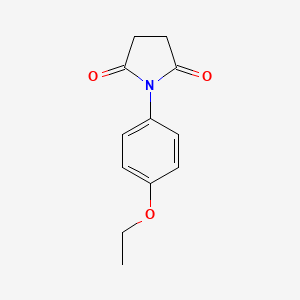
Bryoamaride
説明
Bryoamaride is a chemical compound isolated from certain plants, notably Bryonia dioica . It can be seen as a derivative of the triterpene hydrocarbon cucurbitane . The molecular formula of Bryoamaride is C36H54O12 .
Synthesis Analysis
Bryoamaride is predominantly found in the roots of Bryonia melanocarpa Nab. (Cucurbitaceae) . It is one of the main components of the bitter principle of this plant .Molecular Structure Analysis
The molecular structure of Bryoamaride includes 13 defined stereocentres . The average mass of Bryoamaride is 678.807 Da and the monoisotopic mass is 678.361511 Da .Physical And Chemical Properties Analysis
Bryoamaride has a molar mass of 678.816 g·mol −1 . More detailed physical and chemical properties are not available in the sources I found.Relevant Papers There are several papers that have been published on Bryoamaride. For instance, a paper titled “Bryonia isoprenes. II. Cucurbitacin L and bryoamaride from Bryonia melanocarpa” discusses the isolation of Bryoamaride from the roots of Bryonia melanocarpa . Another paper titled “The Genus Bryonia L. (Cucurbitaceae): A Phytochemical and Ethnopharmacological Review” provides a review of the phytochemical properties of Bryonia species, which includes Bryoamaride .
科学的研究の応用
Antinociceptive, Anti-inflammatory, and Antidiabetic Effects
- Bryophyllum pinnatum, a plant containing Bryoamaride, shows significant antinociceptive, anti-inflammatory, and hypoglycemic properties in animal models, suggesting its potential medicinal application in pain, inflammation, and diabetes management (Ojewole, 2005).
Bryotechnology in Applied Research
- Bryotechnology, involving the use of bryophytes in biotechnology, is a rapidly evolving sector. The study highlights the potential of different bryophyte species, including those with Bryoamaride, in plant biotechnology (Beike et al., 2010).
Anti-inflammatory and Anti-tumor Properties
- Compounds like Bryoamaride isolated from Bryonia dioica roots exhibit significant anti-inflammatory and anti-tumor-promoting effects, suggesting their applicability in cancer research (Ukiya et al., 2002).
Enhancing Dendritic Cell Functions
- Bryostatin-1, a compound related to Bryoamaride, enhances the maturation and antigen-presenting ability of murine and human dendritic cells, indicating potential use in cancer immunotherapy (Do et al., 2004).
Ecological and Environmental Applications
- Bryophytes, including those with Bryoamaride, play a crucial role in global ecosystems, influencing carbon and nitrogen budgets. They are also used as bioindicators for monitoring environmental and atmospheric conditions (Lindo & Gonzalez, 2010; Varela et al., 2015)(Varela et al., 2015).
Synthesis and Clinical Applications
- Scalable synthesis of Bryostatin 1 and its analogs, which could be crucial in treatments for HIV, cancer, and Alzheimer’s, highlights the biotechnological advancements in utilizing Bryoamaride-related compounds (Wender et al., 2017).
Citizen Science and Biological Records
- Bryophytes, including those with Bryoamaride, have been a focus of citizen science, contributing significantly to the understanding of biodiversity and environmental science (Pocock et al., 2015).
Bryostatins in Medicinal Chemistry
- The review of Bryostatins, a class related to Bryoamaride, discusses their role in cancer treatment, underlining their importance in medical research (Mutter & Wills, 2000).
Ultrasound Contrast Agents and Atmospheric Studies
- Although not directly related to Bryoamaride, research in the field of ultrasound contrast agents and atmospheric bromine budget offers insights into the diverse applications of compounds isolated from bryophytes and their derivatives (Schneider et al., 1995; Pfeilsticker et al., 2000)(Pfeilsticker et al., 2000).
Magnetic Materials and Immunological Implications
- The role of Bryostatin-1 in activating dendritic cells and its potential use in preventing HIV-1 infection and treating inflammatory diseases is another key area of research (Ariza et al., 2010).
Urban-forest Landscapes and Water Quality Monitoring
- Bryophytes, including species with Bryoamaride, are effective bioindicators in urban-forest landscapes and for monitoring inland water quality, demonstrating their environmental monitoring capabilities (Oishi & Hiura, 2017; Debén et al., 2015)(Debén et al., 2015).
Cancer Therapy and Biotechnological Applications
- Bryophytes and derived compounds show potential in cancer therapy and have broad biotechnological applications, with ongoing research into their biochemical complexity and diversity (Steube & Drexler, 1993; Dey & Mukherjee, 2015; Horn et al., 2021)(Dey & Mukherjee, 2015)(Horn et al., 2021).
特性
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O12/c1-31(2,45)12-11-23(39)36(8,46)28-19(38)14-33(5)22-10-9-17-18(35(22,7)24(40)15-34(28,33)6)13-20(29(44)32(17,3)4)47-30-27(43)26(42)25(41)21(16-37)48-30/h9,13,18-19,21-22,25-28,30,37-38,41-43,45-46H,10-12,14-16H2,1-8H3/t18-,19-,21-,22+,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZYVAEXLGYLV-HPCBBFKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658770 | |
| Record name | Bryoamaride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bryoamaride | |
CAS RN |
61105-51-9 | |
| Record name | Bryoamaride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61105-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bryoamaride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRYOAMARIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88W3BYP3S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




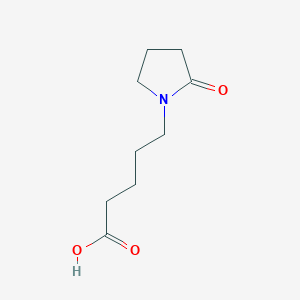

![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)

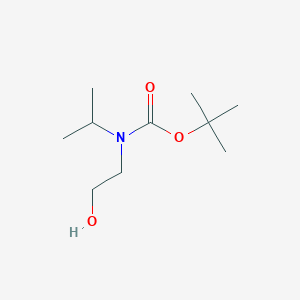
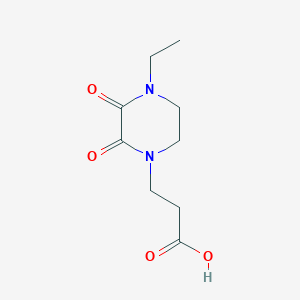
![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)
